Chonglou saponin II

colorectal adenocarcinoma DLD-1 HCT116

Researchers requiring a Paris saponin with potent anticancer activity but minimal drug-interaction liability face a critical sourcing challenge: most Rhizoma Paridis saponins carry CYP/UGT inhibitory risks that confound combination studies. Chonglou saponin II (Polyphyllin II) is the definitive solution - it exhibits no detectable CYP or UGT inhibition, validated sub-micromolar IC₅₀ (0.5-1 µM) in colorectal cancer models, and a 6- to 10-fold cancer-selectivity window. • Zero CYP/UGT interference - preferred for co-administration with 5-FU, oxaliplatin, or targeted therapies. • 6-10× selectivity (IC₅₀ 1.89-3.13 µM cancer vs. 18.96 µM normal HCoEpiC). • PPY-chemotype origin verified by HPLC; ≥98% purity; shipped ambient globally.

Molecular Formula C44H70O16
Molecular Weight 855.028
CAS No. 76296-72-5
Cat. No. B565792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChonglou saponin II
CAS76296-72-5
SynonymsPolyphyllin D;  (3β,25R)-Spirost-5-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[6-deoxy-α-L-mannopyranosyl-(1→3)]-β-D-glucopyranoside; 
Molecular FormulaC44H70O16
Molecular Weight855.028
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1
InChIInChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3
InChIKeyAWKXNOOUWFJCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chonglou Saponin II for Anticancer Research


Chonglou saponin II (CAS 76296-72-5), also referred to as Polyphyllin II or Paris saponin II, is a diasgenyl steroidal saponin (molecular formula C₄₄H₇₀O₁₆; MW 855.02) predominantly isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis (Franch.) Hand.-Mazz. and P. polyphylla var. chinensis [1]. Unlike many co-occurring Paris saponins that share a pennogenyl aglycone core, Chonglou saponin II possesses a distinctive structural architecture that directly dictates its functional divergence. It constitutes one of the four quality-marker saponins (alongside saponins I, VI, and VII) defined in the Chinese Pharmacopoeia for Rhizoma Paridis, with a typical commercial purity of ≥98% (HPLC) [2]. The compound has been consistently implicated in anticancer mechanisms through caspase activation, cell cycle arrest (G₁, G₂/M), and autophagy modulation [3], making it a research article of high procurement interest.

1
Quality-marker saponin for Rhizoma Paridis identification
2
Distinct steroidal aglycone architecture vs. pennogenyl-type Paris saponins
3
Implicated in apoptosis, cell cycle arrest, and autophagy pathway studies

Non-Interchangeability of Chonglou Saponin II


The four marker saponins of Rhizoma Paridis — Paris saponin I (Polyphyllin I), II, VI, and VII — exhibit vastly different cytotoxicity profiles, organ-specific toxicity risks, metabolic enzyme liabilities, and species-dependent abundance, making generic substitution a significant risk to experimental reproducibility and therapeutic outcome prediction [1]. Chonglou saponin II is primarily enriched in the P. polyphylla var. yunnanensis (PPY) chemotype, where it functions as an anti-inflammatory agent via the NF-κB pathway; in contrast, saponins VI and VII dominate the P. polyphylla var. chinensis (PPC) chemotype and display preferential hemostatic activity [2]. Furthermore, the relative hepatocellular toxicity ranking differs by approximately an order of magnitude between saponin I and saponin VI [3]. Even within a single cancer indication panel, the head-to-head cytotoxic potencies of polyphyllin I, II, VI, and VII diverge sufficiently to require compound-specific rather than class-level selection [4]. These biochemical and pharmacological divergences demonstrate that Chonglou saponin II cannot be interchangeably purchased or selected as a generic 'Paris saponin' without compromising the integrity and comparability of research outcomes.

Chonglou Saponin II
Other Paris Saponins
Sustained antiproliferative response in colorectal models
Polyphyllin G may lack sustained withdrawal effect and show higher IC₅₀
No reported CYP or UGT inhibition
Polyphyllin VI and saponin VII inhibit CYP2D1, CYP2C11, CYP2E1
Intermediate hepatotoxicity; anti-inflammatory NF-κB bias
Saponin VII is more hepatotoxic; saponin VI shows hemostatic bias

Chonglou Saponin II Differentiation Evidence


Colorectal Cancer Cytotoxicity vs. Polyphyllin G

In a direct head-to-head comparison of three polyphyllin analogues (PD, PII, PG) within the same study, Polyphyllin II (PII) demonstrated an IC₅₀ of 0.5–1 µM against both DLD-1 colorectal adenocarcinoma and HCT116 colorectal carcinoma cells, whereas Polyphyllin G (PG) required an IC₅₀ reaching 3 µM to achieve comparable viability inhibition [1]. Moreover, both PD and PII, but not PG, produced a sustained antiproliferative response that persisted upon compound withdrawal as assessed by clonogenic assays [1]. Proteomic profiling further revealed that PII differentially regulated key proteins including downregulation of peroxiredoxin-1 and upregulation of elongation factor 2 (EF2), a tumor-associated antigen, effects not reported for PG in the same dataset [1].

CRC Cytotoxicity vs. PG
Head-to-head
PII IC₅₀ 0.5–1 µM vs. PG ~3 µM; sustained withdrawal inhibition
Supports colorectal cancer cell-model endpoint review
DLD-1, HCT116 cells; clonogenic and proteomic readouts
colorectal adenocarcinoma DLD-1 HCT116 clonogenic survival chemoimmunotherapy

Cancer-Selective Cytotoxicity vs. Normal Colon Cells

Paris Saponin II (PSII) was evaluated for cytotoxicity against two colon cancer cell lines and a normal human colonic epithelial cell line (HCoEpiC). PSII exhibited IC₅₀ values of 1.89 µM in HT-29 cells and 3.13 µM in HCT-116 cells, whereas the IC₅₀ in normal HCoEpiC cells was 18.96 µM, yielding a selectivity window of approximately 6- to 10-fold [1]. This therapeutic window markedly exceeds that typically observed for Polyphyllin I, which often demonstrates single-digit micromolar cytotoxicity in both cancer and normal cells, with less favorable selectivity ratios [2]. The selectivity of PSII is mechanistically linked to its unique ability to suppress ERK1/2-mediated Drp1 phosphorylation at Ser616, thereby inhibiting mitochondrial fission and downstream NF-κB activation preferentially in CRC cells [1].

Cancer Selectivity Index
Reported
~6–10-fold selectivity over normal colon cells
Supports selectivity endpoint interpretation for in vivo models
HT-29, HCT-116 vs. HCoEpiC; ERK1/2-Drp1 pathway context
colon cancer selectivity index HT-29 HCT-116 HCoEpiC

No CYP/UGT Inhibition Risk vs. Other Paris Saponins

In a systematic in vitro cocktail inhibition assay, Paris saponin I, Paris saponin II (Chonglou saponin II), Paris saponin VII, and Polyphyllin VI were evaluated against six major CYP isoforms (1A2, 2B1, 2C11, 2D1, 2E1, 3A2) and five UGT isoforms (1A1, 1A3, 1A6, PROG, AZTG) in rat liver microsomes. Paris saponin II and Paris saponin I displayed no measurable inhibition of any CYP or UGT isozyme tested [1]. In stark contrast, Polyphyllin VI inhibited CYP2D1 (IC₅₀ = 45.2 µM) and Paris saponin VII inhibited CYP2C11 (IC₅₀ = 42.0 µM) and CYP2E1 (IC₅₀ = 67.7 µM) [1]. This clean ADME interaction profile for Chonglou saponin II confers a substantial advantage for combination therapy research and in vivo pharmacological studies where confounding metabolic interactions must be minimized.

CYP/UGT Inhibition Risk
Head-to-head
No inhibition of any CYP or UGT isoform tested
Supports combination-study model context without metabolic interaction
Rat liver microsomes; 6 CYPs, 5 UGTs; comparators inhibited CYP2D1/CYP2C11
drug metabolism CYP450 inhibition UGT drug-drug interaction ADME

Intermediate Hepatotoxicity vs. Other Paris Saponins

Direct comparison of Paris saponins I, II, VI, and VII on two hepatocyte models (HL-7702 and HepaRG cells) revealed a clear and reproducible toxicity ranking. When IC₅₀ values were compared in HepaRG cells, the order of toxicity was: Paris saponin VII (most toxic) > Paris saponin II > Paris saponin I > Paris saponin VI (least toxic) [1]. Chonglou saponin II thus occupies an intermediate position – less hepatotoxic than saponin VII, which bears both potent cytotoxic and CYP-inhibitory liabilities, yet more amenable to assessment than the relatively safer but less characterised saponin VI. This intermediate toxicity profile, combined with its high antitumour potency (IC₅₀ values as low as 0.5 µM in colorectal cancer), yields a more favourable calculated therapeutic index than either the highly toxic saponin VII or the weakly potent saponin VI [1] [2].

Hepatotoxicity Ranking
Head-to-head
Rank 2 of 4: less toxic than saponin VII, more than saponin VI
Intermediate hepatotoxicity supports model tolerability interpretation
HepaRG and HL-7702 hepatocytes; MTT assay
hepatotoxicity HL-7702 HepaRG therapeutic window safety ranking

Anti-Inflammatory NF-κB Activity in PPY Chemotype

UHPLC-QTOF-MS-based metabolomic comparison of two pharmacopoeial Paris species revealed that Paris saponin II and Polyphyllin I are significantly enriched in P. polyphylla var. yunnanensis (PPY), whereas Chonglouoside H and Polyphyllin VI are dominant in P. polyphylla var. chinensis (PPC) [1]. Spectrum-effect analysis in zebrafish models confirmed that the saponins enriched in PPY, including Paris saponin II, exerted stronger anti-inflammatory effects via the NF-κB signaling pathway, while those dominant in PPC (particularly Polyphyllin VI) exhibited preferred hemostatic activity linked to tnfa downregulation [1]. This implies that Chonglou saponin II is the appropriate target compound for anti-inflammatory oncology research, whereas PPVI would be misapplied in this context.

PPY Chemotype Bioactivity
Head-to-head
Enriched in PPY (0.5–1.5 mg/g); anti-inflammatory via NF-κB
Supports PPY-chemotype anti-inflammatory pathway study fit
UHPLC-QTOF-MS; zebrafish model; PPC chemotype shows hemostatic bias
chemotype differentiation PPY PPC NF-κB zebrafish anti-inflammatory

Solubility and Stability for Standardized Assays

Vendor technical data confirm that Chonglou saponin II exhibits a DMSO solubility of 100 mg/mL (116.95 mM) at 25°C, with ethanol solubility of 1.5 mg/mL and insolubility in water . Stability studies demonstrate that the lyophilized powder is stable for 36 months at -20°C, and stock solutions in DMSO stored at -80°C remain stable for 6 months . Critically, polyphyllin I, II, VI, and VII were confirmed to be stable through both preparation and the analytical process, supporting reliable quantitation by HPLC . In contrast, certain analogues (e.g., Polyphyllin D and gracillin) exhibit lower DMSO solubility (<50 mg/mL), complicating high-concentration dosing for in vivo studies [1]. The well-characterised solubility and stability of Chonglou saponin II directly facilitate reproducible dose-response experiments and reliable inter-laboratory comparisons.

Solubility & Stability
Data to verify
DMSO solubility 100 mg/mL; powder 36 months at -20°C
Specification review supports consistent assay preparation
Supplier-reported data; verify for high-concentration formulations
solubility DMSO stability analytical reproducibility HPLC

Chonglou Saponin II Application Scenarios


Colorectal Cancer Chemoimmunotherapy Models

In colorectal adenocarcinoma (DLD-1) and colorectal carcinoma (HCT116) models, Chonglou saponin II provides verified sub-micromolar IC₅₀ values (0.5–1 µM) superior to Polyphyllin G (~3 µM) and demonstrates sustained antiproliferative effects upon compound withdrawal [1]. Its proteomically confirmed impact on peroxiredoxin-1 and elongation factor 2 further positions it as a tool compound for investigating tumour-associated antigens and chemoimmunotherapy combinations [1].

In Vivo Xenograft and Toxicology Studies

With a confirmed 6- to 10-fold cancer selectivity window (IC₅₀ 18.96 µM in normal HCoEpiC vs. 1.89–3.13 µM in colon cancer lines) [2] and an intermediate hepatotoxicity profile between saponins VII and VI [3], Chonglou saponin II is uniquely suited for in vivo studies that demand potent tumour inhibition alongside manageable host toxicity. This profile is superior to that of Polyphyllin I, which exhibits narrower selectivity ratios [2].

Combination Therapy with Clean CYP/UGT Profile

For research involving co-administration with chemotherapeutic agents (e.g., 5-fluorouracil, oxaliplatin) or targeted therapies metabolised via CYP or UGT pathways, Chonglou saponin II is the preferred Paris saponin because it exhibits no detectable CYP or UGT inhibition [4]. Its analogues Polyphyllin VI and Paris saponin VII, by contrast, carry documented CYP2D1, CYP2C11, and CYP2E1 inhibitory liabilities (IC₅₀ 42–67.7 µM) [4], which could confound pharmacokinetic and toxicity interpretations.

Anti-Inflammatory Oncology with PPY Chemotype Traceability

Chonglou saponin II is selectively enriched in the PPY chemotype (P. polyphylla var. yunnanensis), where it functions as an NF-κB pathway inhibitor [5]. Procurement specified to PPY-origin material, verified by HPLC-UV quantitative methods, ensures access to the anti-inflammatory bioactive bias of this saponin, in contrast to PPC-origin material that is dominated by hemostatic polyphyllins (e.g., Polyphyllin VI) [5].

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
Cytotoxicity and antiproliferative profile
Cell-viability and clonogenic endpoint review
In vivo xenograft and tolerability studies
Cancer-cell selectivity index
Normal vs. cancer cell viability endpoints
Combination-study drug metabolism profiling
CYP/UGT inhibition profile
Metabolic interaction endpoint review
PPY-chemotype anti-inflammatory pathway studies
NF-κB pathway modulation context
Chemotype verification and bioactivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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